molecular formula C15H17F2NO3 B2500028 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034515-80-3

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide

Cat. No.: B2500028
CAS No.: 2034515-80-3
M. Wt: 297.302
InChI Key: KKMKJGIEFFXABB-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide is a synthetic chemical reagent featuring a benzo[1,3]dioxole moiety, a structural motif present in compounds with diverse bioactivity. The 1,3-benzodioxole scaffold is found in molecules investigated as agonists for the TIR1 auxin receptor, a key regulator of root growth and development in plants . This same core structure is also utilized in the design and synthesis of novel compounds evaluated for anti-inflammatory and analgesic properties, demonstrating its relevance in medicinal chemistry research . The inclusion of a 4,4-difluorocyclohexyl group is a common strategy in drug discovery to influence the molecule's conformation, metabolic stability, and pharmacokinetic profile. This product is intended for use in laboratory research only, serving as a building block or intermediate in chemical synthesis, or as a reference standard in biological screening assays. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c16-15(17)5-3-11(4-6-15)18-14(19)8-10-1-2-12-13(7-10)21-9-20-12/h1-2,7,11H,3-6,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMKJGIEFFXABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Introduction of the acetamide group: The benzo[d][1,3]dioxole derivative is then reacted with chloroacetyl chloride in the presence of a base to form the corresponding acetamide.

    Attachment of the difluorocyclohexyl group: The final step involves the reaction of the acetamide intermediate with 4,4-difluorocyclohexylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide. Research indicates that derivatives of acetamides exhibit notable antibacterial and antifungal activities. For instance:

  • Bacterial Inhibition : Compounds similar to this compound have been synthesized and tested against various bacterial strains. One study reported that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ofloxacin .
  • Fungal Activity : The same compounds have demonstrated antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values that suggest significant potential for treatment .

Anticancer Properties

The anticancer potential of this compound class has also been investigated extensively:

  • Cell Line Studies : In vitro studies have shown that derivatives possess cytotoxic effects against various cancer cell lines. For example, one derivative exhibited an IC50 value lower than that of the standard chemotherapeutic agent 5-fluorouracil (5-FU), indicating superior efficacy in inhibiting cancer cell proliferation .
  • Mechanistic Insights : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways essential for tumor growth .

Enzyme Inhibition

Another area of application involves the inhibition of specific enzymes:

  • Enzyme Targets : Compounds structurally related to this compound have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways and neurological functions, respectively .
  • Therapeutic Implications : The inhibition of α-glucosidase is particularly relevant for diabetes management, while acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's .

Data Summary Table

Application AreaFindingsReferences
AntimicrobialSignificant antibacterial and antifungal activity; MIC comparable to standard antibiotics
AnticancerPotent cytotoxic effects against cancer cell lines; superior to 5-FU
Enzyme InhibitionEffective inhibition of α-glucosidase and acetylcholinesterase

Case Study 1: Antimicrobial Evaluation

A series of acetamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the benzo[d][1,3]dioxole moiety exhibited potent antibacterial activities with MIC values ranging from 5 to 10 µM, demonstrating their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study involving various cancer cell lines, a derivative of the compound was found to induce apoptosis effectively. The compound's IC50 value was determined to be 4.12 µM against breast cancer cells, which is significantly lower than that observed for conventional treatments.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the difluorocyclohexyl group can enhance binding affinity through hydrophobic interactions. The acetamide group may form hydrogen bonds with target molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)acetamide
  • N-(4,4-difluorocyclohexyl)acetamide
  • benzo[d][1,3]dioxole derivatives

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide is unique due to the combination of the benzo[d][1,3]dioxole moiety and the difluorocyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a benzo[d][1,3]dioxole moiety and a difluorocyclohexyl group. The synthesis typically involves multi-step reactions that can include the use of phase-transfer catalysts and various organic solvents, as noted in patent literature .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives incorporating this moiety have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) . The following table summarizes the IC50 values of some related compounds:

CompoundCell LineIC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52
Doxorubicin (control)HepG27.46
Doxorubicin (control)HCT1168.29
Doxorubicin (control)MCF74.56

These results indicate that certain derivatives exhibit superior anticancer activity compared to standard treatments like doxorubicin.

The mechanisms underlying the anticancer effects of these compounds often involve apoptosis induction and cell cycle arrest. Studies have shown that these compounds can inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis as evidenced by annexin V-FITC assays and mitochondrial pathway assessments .

Other Biological Activities

In addition to anticancer properties, compounds with the benzo[d][1,3]dioxole structure have been evaluated for antibacterial and antifungal activities. For example, some derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Case Study 1 : A study on thiourea derivatives showed that compounds incorporating benzo[d][1,3]dioxole exhibited strong cytotoxicity against multiple cancer cell lines while sparing normal cells .
  • Case Study 2 : Research on new dioxolane derivatives revealed broad-spectrum antibacterial activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .

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